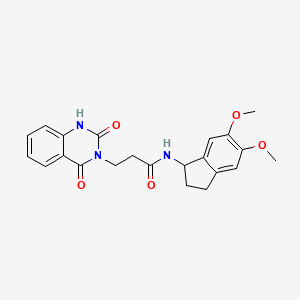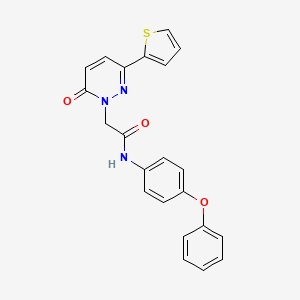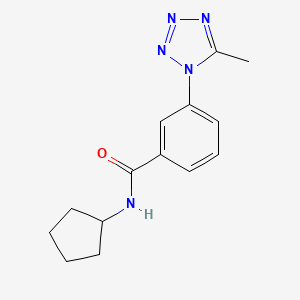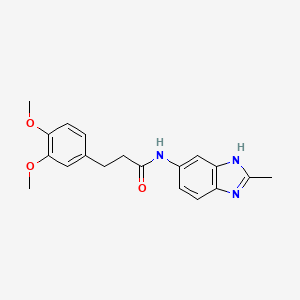![molecular formula C22H25N3O2 B10996084 1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10996084.png)
1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Compound X” , belongs to the indole class of heterocyclic compounds. Indoles are prevalent in natural products, drugs, and play essential roles in cell biology . Compound X features a unique structure, combining an indole ring with a carboxamide group and a phenylbutanoyl substituent.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Other Approaches:
- While Compound X is not widely produced industrially, research laboratories often synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity::
- Compound X can undergo various reactions, including:
Oxidation: Oxidative processes can modify the indole ring or the phenylbutanoyl group.
Reduction: Reduction reactions may target the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxamide nitrogen.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-methyl-N-[2-(4-phenylbutanoylamino)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-25-19-12-6-5-11-18(19)16-20(25)22(27)24-15-14-23-21(26)13-7-10-17-8-3-2-4-9-17/h2-6,8-9,11-12,16H,7,10,13-15H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
QONAICZVBZNNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B10996014.png)

![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B10996031.png)
![3-{1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10996035.png)

![N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B10996044.png)
![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide](/img/structure/B10996048.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide](/img/structure/B10996055.png)

![Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate](/img/structure/B10996070.png)
![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10996092.png)


